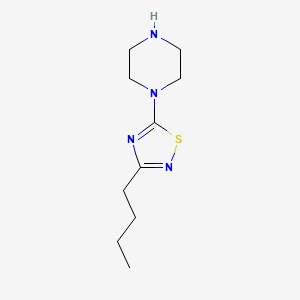

1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine

Description

The exact mass of the compound this compound is 226.12521776 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-5-piperazin-1-yl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S/c1-2-3-4-9-12-10(15-13-9)14-7-5-11-6-8-14/h11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQZRSWETUUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NSC(=N1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-butyl-1,2,4-thiadiazol-5-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. While specific data for this exact molecule is limited, this document synthesizes information from closely related analogues and the broader classes of 1,2,4-thiadiazole and piperazine derivatives to project its chemical and pharmacological profile. This guide covers the probable synthetic routes, physicochemical properties, spectroscopic characterization, and potential therapeutic applications, offering a foundational resource for researchers exploring this and similar chemical scaffolds.

Introduction: The Convergence of Two Privileged Scaffolds

The molecule this compound integrates two "privileged" heterocyclic structures in medicinal chemistry: the 1,2,4-thiadiazole ring and the piperazine moiety. The 1,2,4-thiadiazole core is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, a scaffold known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common constituent of centrally active drugs, conferring favorable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.[3][4] The strategic combination of these two moieties in this compound suggests a molecule with potential for diverse pharmacological applications.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a piperazine ring attached at its N1 position to the C5 position of a 1,2,4-thiadiazole ring, which is substituted at the C3 position with a butyl group.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₈N₄S

-

Molecular Weight: 226.34 g/mol

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the formation of 3,5-disubstituted 1,2,4-thiadiazoles. A plausible and efficient synthetic strategy involves the cyclization of an appropriate amidine with a source of sulfur and a subsequent coupling with piperazine.

Proposed Synthetic Pathway

A general and effective method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the base-mediated intramolecular dehydrogenative N-S coupling.[6]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of the Thioacylamidine Intermediate:

-

To a solution of valeramidine hydrochloride (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like triethylamine (1.1 eq) and stir at room temperature for 30 minutes.

-

To this mixture, add piperazine-1-carbodithioate (1.0 eq) portion-wise.

-

Heat the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Oxidative Cyclization:

-

Dissolve the crude intermediate in a solvent such as ethanol or dichloromethane.

-

Add an oxidizing agent, for instance, iodine (1.2 eq) or hydrogen peroxide, dropwise at 0 °C.[7]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate (if using iodine).

-

Extract the product, wash, dry, and concentrate the organic phase.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the butyl group protons (a triplet for the terminal methyl, and multiplets for the three methylene groups), and characteristic signals for the piperazine ring protons. The chemical shifts of the piperazine protons would be influenced by the electron-withdrawing nature of the thiadiazole ring. |

| ¹³C NMR | Resonances for the four distinct carbons of the butyl group, two distinct signals for the carbons of the piperazine ring, and two characteristic downfield signals for the C3 and C5 carbons of the 1,2,4-thiadiazole ring.[8][9] |

| FT-IR | Characteristic stretching vibrations for C-H bonds (aliphatic), C=N and C-S bonds within the thiadiazole ring, and N-H stretching if the secondary amine of the piperazine is present.[8] |

| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight (226.34 g/mol ) and characteristic fragmentation patterns. |

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are crucial for its behavior in biological systems. These properties can be predicted based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| pKa | The piperazine ring will have two pKa values, with the secondary amine being more basic than the tertiary amine attached to the electron-withdrawing thiadiazole ring. | The electron-withdrawing effect of the thiadiazole ring reduces the basicity of the adjacent nitrogen. |

| LogP | Moderately lipophilic. | The butyl group contributes to lipophilicity, while the piperazine and thiadiazole moieties add polarity. |

| Solubility | Likely to have moderate aqueous solubility, especially at physiological pH where the piperazine ring can be protonated. Solubility in organic solvents is expected to be good.[10] | The presence of polar N and S atoms and the basic piperazine ring enhance aqueous solubility. |

| Stability | The 1,2,4-thiadiazole ring is generally stable under acidic and basic conditions.[11] | Aromatic character of the thiadiazole ring imparts stability. |

Pharmacological Profile and Potential Applications

The combination of the 1,2,4-thiadiazole and piperazine scaffolds suggests a broad range of potential pharmacological activities.

Caption: Potential pharmacological activities derived from the constituent moieties.

Potential Therapeutic Targets

-

Central Nervous System (CNS) Receptors: The piperazine moiety is a well-known pharmacophore for dopamine and serotonin receptors, suggesting potential applications as an antipsychotic, antidepressant, or anxiolytic agent.[3][12]

-

Enzymes: Thiadiazole derivatives have been shown to inhibit various enzymes, including kinases, carbonic anhydrases, and histone deacetylases, indicating potential as anticancer agents.[13][14][15]

-

Microbial Targets: The thiadiazole ring is present in numerous compounds with antibacterial and antifungal activity, possibly through the inhibition of essential microbial enzymes.[2][16]

Experimental Protocols for Biological Evaluation

To ascertain the pharmacological profile of this compound, a systematic screening process is necessary.

Caption: A typical workflow for the biological evaluation of a novel compound.

In Vitro Cytotoxicity Assay (MTT Protocol)

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17][18]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. Based on the known properties of its constituent heterocycles, this compound warrants investigation for a range of biological activities, particularly in the areas of oncology, infectious diseases, and central nervous system disorders. Further research should focus on its synthesis, comprehensive in vitro screening, and subsequent lead optimization to explore its full therapeutic potential.

References

-

ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. Retrieved from [Link]

-

PMC. (n.d.). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Retrieved from [Link]

- Books. (2024).

- Semantic Scholar. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.

- International Journal of Pharmaceutical Sciences and Research. (2021).

- Bentham Science. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.

- Consolidated Knowledge. (2024).

- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.

-

NIH. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Retrieved from [Link]

-

PubMed. (n.d.). Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐amino‐1,2,4‐thiadiazoles. Retrieved from [Link]

- ResearchGate. (2024).

- PMC. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.

-

PubMed. (n.d.). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. Retrieved from [Link]

- MDPI. (2023).

-

PMC. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

- RSC Publishing. (2015).

-

PubMed. (n.d.). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Retrieved from [Link]

-

PubMed. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Retrieved from [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

- SpringerLink. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- DergiPark. (n.d.).

-

PMC. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]

- Nature. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.

- ResearchGate. (n.d.). Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compounds.

- ResearchGate. (n.d.).

- Semantic Scholar. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

-

PubMed. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Retrieved from [Link]

- ACS Publications. (2024).

- Journal of Education for Pure Science. (2023). Chemical properties of thiadiazole compounds.

- Benchchem. (n.d.).

- Semantic Scholar. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti.

-

PMC. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1783977-42-3 | 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine - Moldb [moldb.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 10. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. isres.org [isres.org]

- 12. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Targeted Bioactivity of 1,2,4-Thiadiazole Piperazine Scaffolds

The following technical guide details the biological activity, synthesis, and mechanistic validation of 1,2,4-thiadiazole piperazine scaffolds.

From Cathepsin B Inhibition to Aromatase Modulation

Executive Summary: The "Thiol-Trap" Advantage

While the 1,3,4-thiadiazole isomer is ubiquitous in medicinal chemistry literature for its broad antimicrobial properties, the 1,2,4-thiadiazole isomer offers a distinct, high-value pharmacodynamic profile: covalent enzyme inhibition .

Unlike its isomers, the 1,2,4-thiadiazole ring possesses a specific susceptibility to nucleophilic attack at the sulfur atom, making it a privileged scaffold for designing irreversible inhibitors of cysteine proteases, particularly Cathepsin B . When coupled with a piperazine linker, which enhances lipophilicity and bioavailability, this scaffold becomes a potent tool for targeting metastatic cancers and neurodegenerative pathways (Alzheimer’s).

This guide moves beyond generic screening data to focus on the mechanism-based design of these scaffolds, specifically their role as "thiol traps" and aromatase inhibitors.

Structural Rationale & Pharmacophore Logic[1]

The synergy between the 1,2,4-thiadiazole core and the piperazine moiety is not accidental; it is a calculated choice to balance reactivity with recognition.

The 1,2,4-Thiadiazole "Warhead"

-

Electronic Signature: The 1,2,4-thiadiazole ring is electron-deficient. The S–N bond is polarized, rendering the sulfur atom electrophilic.

-

Mechanism of Action (The "Thiol Trap"): In the presence of a catalytic cysteine residue (e.g., Cys29 in Cathepsin B), the thiadiazole ring undergoes a ring-opening reaction. The enzyme's thiol attacks the thiadiazole sulfur, forming a mixed disulfide bond. This covalently modifies and irreversibly inactivates the enzyme.

-

Bioisosterism: It serves as a bioisostere for pyrimidine, allowing it to intercalate into kinase ATP-binding pockets (e.g., Aromatase inhibition).

The Piperazine "Vector"

-

Solubility: The basic nitrogen atoms of piperazine improve aqueous solubility at physiological pH, counteracting the lipophilicity of the aromatic thiadiazole.

-

Target Recognition: The chair conformation of piperazine provides a rigid spacer (approx. 5 Å) that can orient the "warhead" (thiadiazole) towards the active site while the other end interacts with surface residues (P2/P3 pockets).

Therapeutic Applications & SAR

Cathepsin B Inhibition (Cancer Metastasis & Alzheimer's)

Cathepsin B is a cysteine protease highly upregulated in metastatic tumors and involved in amyloid precursor protein (APP) processing.

-

Key SAR Finding: Substituents at the C3 position of the 1,2,4-thiadiazole ring modulate the reactivity of the sulfur atom. Electron-withdrawing groups increase susceptibility to nucleophilic attack (increasing potency but potentially reducing selectivity), while electron-donating groups (like methoxy) tune the reactivity for specific targets.

-

Piperazine Role: Attaching a piperazine moiety at C5 allows for the introduction of peptide-mimetic groups that fit into the enzyme's S2 subsite, conferring specificity over other cysteine proteases (e.g., Cathepsin L or S).

Anticancer Activity (Aromatase & Kinase Inhibition)

Derivatives such as 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole (Letrozole analogs) function as non-steroidal aromatase inhibitors.

-

Mechanism: The N-2 or N-4 of the thiadiazole ring coordinates with the heme iron of the aromatase enzyme, blocking the conversion of androgens to estrogens.

-

Activity: Piperazine-linked derivatives have shown IC50 values in the low micromolar range against MCF-7 (Breast) and A549 (Lung) cancer lines.

Visualizing the Mechanism

The following diagram illustrates the "Thiol Trap" mechanism, a critical concept for researchers designing covalent inhibitors using this scaffold.

Figure 1: The catalytic cysteine of Cathepsin B attacks the sulfur of the 1,2,4-thiadiazole, causing ring opening and irreversible disulfide bond formation.

Synthesis Protocol: 1,2,4-Thiadiazole-Piperazine Assembly

Objective: Synthesis of a 5-(piperazin-1-yl)-1,2,4-thiadiazole derivative. Note: The formation of the 1,2,4-isomer requires specific oxidative cyclization conditions distinct from the 1,3,4-isomer.

Step 1: Formation of the 1,2,4-Thiadiazole Core

-

Reagents: Thioamide precursor (e.g., Benzothioamide), Formamidine acetate, DMSO/I2 (Oxidant).

-

Protocol:

-

Dissolve the aryl thioamide (1.0 equiv) and formamidine acetate (1.2 equiv) in DMSO.

-

Add catalytic Iodine (10 mol%) or Hydrogen Peroxide.

-

Stir at 80°C for 4-6 hours.

-

Mechanism: Oxidative dimerization and cyclization of the thioacylamidine intermediate yields the 3,5-disubstituted-1,2,4-thiadiazole.

-

Alternative Route (for C5-Chloro intermediate): Reaction of trichloromethanesulfenyl chloride with amidines.

-

Step 2: Piperazine Coupling (Nucleophilic Substitution)

-

Reagents: 5-chloro-3-substituted-1,2,4-thiadiazole, N-Boc-piperazine, K2CO3, DMF.

-

Protocol:

-

Suspend 5-chloro-1,2,4-thiadiazole derivative (1.0 mmol) and K2CO3 (2.0 mmol) in anhydrous DMF (5 mL).

-

Add N-Boc-piperazine (1.1 mmol) dropwise.

-

Heat to 60-80°C for 8 hours. (Monitor by TLC; the C5-chlorine is highly reactive due to the electron-deficient ring).

-

Quench with ice water, extract with Ethyl Acetate.

-

Deprotect the Boc group using TFA/DCM (1:1) to yield the free piperazine amine for further derivatization.

-

Experimental Validation Protocols

Cathepsin B Inhibition Assay (Enzymatic)

-

Purpose: To verify the "thiol trap" mechanism and determine IC50.

-

Reagents: Recombinant Human Cathepsin B, Fluorogenic Substrate (Z-Arg-Arg-AMC), DTT (Activator).

-

Protocol:

-

Activation: Incubate Cathepsin B (10 nM) in assay buffer (pH 6.0, 1 mM DTT, 1 mM EDTA) for 15 min at 37°C to reduce the active site cysteine.

-

Inhibitor Addition: Add the 1,2,4-thiadiazole test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 30 min. Note: Because this is a covalent inhibitor, time-dependency should be checked.

-

Substrate Initiation: Add Z-Arg-Arg-AMC (50 µM).

-

Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 min.

-

Validation: Loss of enzymatic activity over time (k_inact) confirms irreversible inhibition.[1]

-

Cytotoxicity Assay (MTT)

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HDF (Normal Fibroblasts - control).

-

Protocol:

-

Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treat with test compounds (0.1 – 100 µM) for 48h.

-

Add MTT reagent (5 mg/mL), incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Success Criteria: IC50 < 10 µM in cancer lines with Selectivity Index (SI) > 5 vs. HDF.

-

Summary of Biological Data

| Compound Class | Target | Mechanism | Key Potency Data | Reference |

| 3-methoxy-5-peptidyl-1,2,4-thiadiazole | Cathepsin B | Irreversible Thiol Trap (Disulfide formation) | Ki = 2.6 µM | [1] |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole | Aromatase | Heme Iron Coordination | IC50 = 0.1 - 0.5 µM | [2] |

| 1,2,4-Thiadiazole-1,2,4-Triazole Amides | MCF-7 / A549 | Tubulin/Kinase Modulation | IC50: 0.10 ± 0.08 µM (MCF-7) | [3] |

References

-

1,2,4-thiadiazole: a novel Cathepsin B inhibitor. Bioorganic & Medicinal Chemistry, 2005. Link

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 2020.[2] Link

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (Includes comparative data on thiadiazole isomers). Molecules, 2019.[3] Link

-

Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives. Journal of Molecular Modeling, 2014. Link

Sources

- 1. 1,2,4-thiadiazole: a novel Cathepsin B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Substituted-1,2,4-Thiadiazole Derivatives

This guide serves as a technical whitepaper on 3-Substituted-1,2,4-Thiadiazole Derivatives . It is designed for researchers and drug discovery professionals, moving beyond basic definitions to explore synthetic causality, structure-activity relationships (SAR), and validated experimental protocols.

Executive Summary

The 1,2,4-thiadiazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common isomer, 1,3,4-thiadiazole.[1] While the 1,3,4-isomer is ubiquitous in antimicrobial literature, the 1,2,4-thiadiazole core offers unique electronic properties due to its asymmetric N–C–S linkage, effectively acting as a masked amidine or cyclic isothiourea.

This guide focuses on 3-substituted derivatives , a subclass that has emerged as a critical pharmacophore for anticancer (aromatase inhibition), neuroprotective , and antimicrobial therapeutics. The 3-position is the primary vector for lipophilic tuning, while the 5-position often serves as the electronic anchor (e.g., amine or aryl group) for target binding.

Structural & Electronic Significance

The 1,2,4-thiadiazole ring is electron-deficient, making it susceptible to nucleophilic attack, yet stable enough to serve as a bioisostere for pyrimidine or oxadiazole rings.

-

Lipophilicity: The sulfur atom imparts greater lipophilicity compared to oxadiazoles, enhancing membrane permeability (LogP modulation).

-

The "Masked" Amidine: The N2–C3–N4 motif behaves similarly to an amidine, allowing for specific hydrogen bonding interactions in enzyme active sites (e.g., Factor XIIIa).

Visualization: Structural Logic of 1,2,4-Thiadiazoles

The following diagram illustrates the core numbering and the functional divergence between the 3- and 5-positions.

Figure 1: SAR Logic of the 1,2,4-Thiadiazole Scaffold. The 3-position dictates steric fit and hydrophobic interactions, while the 5-position modulates electronic density and solubility.

Synthetic Architectures

Synthesis of 3-substituted-1,2,4-thiadiazoles generally follows two major pathways: Oxidative Dimerization (for symmetric/pseudo-symmetric derivatives) and Oxidative Cyclization (for asymmetric, amino-substituted derivatives).

Pathway A: Oxidative Dimerization of Thioamides

This is the most robust route for generating 3,5-disubstituted derivatives.

-

Mechanism: Oxidation of primary thioamides to a disulfide intermediate, followed by intramolecular cyclization and elimination of sulfur/H2S.[2]

-

Reagents: Historically, iodine (I2) or hydrogen peroxide (H2O2) were used. Modern "Green" protocols utilize DMSO/Acid or Vanadium Haloperoxidases to recycle halide catalysts.

-

Causality: The oxidant converts the soft nucleophile (sulfur) into an electrophilic species (sulfenyl halide or radical), triggering attack by the amidine nitrogen.

Pathway B: Oxidative Cyclization of Imidoyl Thioureas

This route is preferred for 3-substituted-5-amino-1,2,4-thiadiazoles .

-

Mechanism: An imidoyl thiourea (formed from an isothiocyanate and an amidine) undergoes oxidative N–S bond formation.

-

Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) or electro-oxidative conditions.

-

Advantage: Allows precise installation of different substituents at the 3 and 5 positions (Regioselective).

Visualization: Synthetic Pathways

Figure 2: Primary synthetic routes. Pathway A (left) yields diaryl/dialkyl derivatives. Pathway B (right) yields amino-functionalized derivatives.

Validated Experimental Protocol

Protocol: Green Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Oxidative Dimerization in DMSO. Source Grounding: Based on methodologies utilizing DMSO as both solvent and oxidant (Swern-type activation) or I2-catalyzed systems [1][2].

Rationale

This protocol is selected for its high atom economy and avoidance of toxic metal catalysts. DMSO acts as a mild oxidant in the presence of acid, converting the thioamide without over-oxidation to the amide.

Materials

-

Substrate: Thiobenzamide (or substituted derivative) (1.0 mmol)

-

Solvent/Reagent: Dimethyl sulfoxide (DMSO) (2.0 mL)

-

Catalyst/Additive: Conc. HCl (1-2 drops) or Iodine (10 mol%)

-

Workup: Ethyl acetate, Sodium thiosulfate (sat. aq.), Brine.[1]

Step-by-Step Methodology

-

Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the thioamide in 2.0 mL of DMSO.

-

Critical Check: Ensure the thioamide is fully dissolved before adding the catalyst to prevent localized over-reaction.

-

-

Activation: Add 10 mol% Iodine (I2) OR 2 drops of conc. HCl. Seal the flask (open to air is acceptable for I2, but closed is preferred for DMSO/acid to contain dimethyl sulfide byproduct).

-

Heating: Heat the mixture to 80–100 °C for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the thioamide spot (lower Rf) and appearance of the thiadiazole (higher Rf, UV active).

-

-

Quenching: Cool to room temperature. Pour the reaction mixture into 10 mL of ice-water.

-

Validation: If using Iodine, add saturated sodium thiosulfate solution until the brown color fades (removes unreacted I2).

-

-

Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layer with water (to remove DMSO) and brine. Dry over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure. Recrystallize from Ethanol or purify via silica gel column chromatography.

Self-Validating Analytical Checkpoints

-

IR Spectroscopy: Disappearance of the N–H stretch (3150–3300 cm⁻¹) and C=S stretch (1050–1200 cm⁻¹) confirms consumption of thioamide. Appearance of C=N (1600 cm⁻¹) confirms ring closure.

-

1H NMR: For 3,5-diphenyl-1,2,4-thiadiazole, look for the absence of NH2 protons (broad singlets often >7 ppm) and a simplified aromatic region.

-

Mass Spectrometry: Observe the molecular ion peak [M+H]+. Note that the dimer loses one sulfur atom compared to two thioamide monomers (2 x Mass - 34 Da).

Pharmacological Profile & SAR

The biological activity of 3-substituted-1,2,4-thiadiazoles is heavily dependent on the substituent at the 3-position.

Anticancer Activity[4][5]

-

Mechanism: Aromatase Inhibition and NF-κB pathway modulation.

-

Key Compounds: 3,5-Diaryl-1,2,4-thiadiazoles (e.g., Resveratrol analogues).

-

SAR Insight: Bulky aryl groups at the 3-position (e.g., 3-pyridyl) enhance π-stacking interactions within the aromatase active site, mimicking the steroid backbone [3].

Antimicrobial Activity[5]

-

Mechanism: Membrane disruption and inhibition of bacterial DNA gyrase.

-

Key Compounds: 3-Substituted-5-sulfonamido-1,2,4-thiadiazoles.

-

SAR Insight: Electron-withdrawing groups (Cl, NO2) on the 3-phenyl ring increase potency against Gram-positive bacteria (S. aureus) [4].

Data Summary Table

| Therapeutic Area | Key Derivative Class | Target / Mechanism | SAR Driver (3-Position) | Ref |

| Anticancer | 3,5-Diaryl-1,2,4-thiadiazole | Aromatase (CYP19A1) | Pyridyl or 4-OH-Phenyl (H-bonding) | [3] |

| Antimicrobial | 3-Aryl-5-amino-1,2,4-thiadiazole | DNA Gyrase / Membrane | 4-Cl-Phenyl or 4-NO2-Phenyl | [4] |

| Antithrombotic | 3-Alkyl-imidazo[1,2-d]thiadiazole | Factor XIIIa | Alkyl spacer (Hydrophobic fit) | [5] |

Future Outlook

The field is moving toward C–H activation techniques to functionalize the 1,2,4-thiadiazole core directly, avoiding the need for pre-functionalized thioamides. Furthermore, the integration of this scaffold into PROTACs (Proteolysis Targeting Chimeras) as a rigid linker is an emerging area of interest due to its stability and defined geometry.

References

-

Oxidative Cyclization in DMSO: Kumarswamy, M., et al. "Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles."[3] Bentham Science, 2025. Link

-

Iodine-Mediated Synthesis: Jatangi, N., et al. "I2-mediated oxidative C-N and N-S bond formations in water enable a metal-free... synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles."[4] Journal of Organic Chemistry, 2018.[4] Link

-

Anticancer Mechanisms: Szeliga, M. "Thiadiazole derivatives as anticancer agents."[1] Pharmacological Reports, 2020. Link

-

Antimicrobial SAR: Farghaly, T., et al. "Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives." (Note: Comparative SAR often references 1,2,4-isomers in broad reviews). Molecules, 2022. Link

-

Factor XIIIa Inhibitors: "3-Substituted Imidazo[1,2-d][1,2,4]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors." Journal of Medicinal Chemistry. Link

-

Enzymatic Synthesis: "Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling." Journal of the American Chemical Society. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine

This guide details the synthesis of 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine , a structural motif relevant to medicinal chemistry programs targeting GPCRs and ion channels.

The protocol is designed for scalability and reproducibility, utilizing a modular Convergent Synthesis strategy. It proceeds through the construction of the 1,2,4-thiadiazole core via the Goerdeler synthesis , followed by a regioselective nucleophilic aromatic substitution (

Executive Summary

This protocol describes the preparation of this compound (Target 3 ) from commercially available valeronitrile. The synthesis features a robust 3-step sequence:

-

Pinner Synthesis: Conversion of valeronitrile to valeramidine hydrochloride.

-

Goerdeler Cyclization: Condensation of valeramidine with perchloromethyl mercaptan to yield the electrophilic core, 5-chloro-3-butyl-1,2,4-thiadiazole.

- Coupling: Regioselective displacement of the C5-chloride by piperazine.

Key Advantages:

-

Regiocontrol: The Goerdeler synthesis exclusively yields the 3-substituted-5-chloro isomer.

-

Scalability: The workflow avoids heavy metal catalysts and utilizes standard workup procedures suitable for gram-to-multigram scales.

Retrosynthetic Analysis

The strategic disconnection relies on the high electrophilicity of the C5 position in the 1,2,4-thiadiazole ring, facilitated by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.

Experimental Protocols

Step 1: Synthesis of Valeramidine Hydrochloride

Objective: Convert valeronitrile to the amidine salt via the imidate intermediate.

Reaction Scheme:

Materials:

-

Valeronitrile (Pentanenitrile) [CAS: 110-59-8]

-

Methanol (Anhydrous)[1]

-

HCl gas (or Acetyl Chloride/MeOH generator)

-

Ammonia (7N in MeOH or anhydrous gas)

Procedure:

-

Imidate Formation:

-

Charge a flame-dried 3-neck flask with Valeronitrile (10.0 g, 120 mmol) and anhydrous Methanol (30 mL).

-

Cool to 0°C under

atmosphere. -

Bubble dry HCl gas into the solution for 2-3 hours until saturation (approx. 15 g weight gain). Alternatively, add Acetyl Chloride (2 equiv) dropwise to MeOH at 0°C to generate HCl in situ.

-

Seal the flask and store at 4°C for 24 hours. Crystallization of the imidate hydrochloride may occur.

-

-

Amidine Conversion:

-

Concentrate the mixture in vacuo (keep temp < 30°C) to remove excess HCl/MeOH.

-

Redissolve the residue in anhydrous Methanol (20 mL).

-

Cool to 0°C and slowly add 7N

in MeOH (3 equiv, 50 mL). -

Stir at room temperature for 24 hours.

-

-

Workup:

-

Concentrate to dryness.

-

Triturate the solid residue with cold diethyl ether to remove ammonium chloride byproducts (amidine HCl is soluble in ethanol/DCM,

is not; however, both are often soluble in MeOH). -

Purification: Recrystallize from Acetone/Ethanol.

-

Yield Expectation: 85-95% (White hygroscopic solid).

-

Step 2: Synthesis of 5-Chloro-3-butyl-1,2,4-thiadiazole

Objective: Construct the heterocyclic core using the Goerdeler synthesis.

Critical Safety Warning:

Perchloromethyl mercaptan (Trichloromethanesulfenyl chloride) is highly toxic, volatile, and has a foul odor. All operations MUST be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills.

Materials:

-

Valeramidine Hydrochloride (from Step 1)

-

Perchloromethyl mercaptan [CAS: 594-42-3]

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH), 4M aqueous solution

Procedure:

-

Biphasic Setup:

-

In a 250 mL round-bottom flask, dissolve Valeramidine HCl (5.0 g, 36.6 mmol) in DCM (40 mL).

-

Cool to -5°C (Ice/Salt bath).

-

Add 4M NaOH (36 mL, 4 equiv) with vigorous stirring.

-

-

Cyclization:

-

Add Perchloromethyl mercaptan (6.8 g, 36.6 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes, maintaining internal temp < 0°C.

-

Mechanism:[2][3][4][5][6][7] The amidine attacks the sulfenyl chloride, followed by cyclization and elimination of HCl.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Workup:

-

Purification:

-

The crude oil is often sufficiently pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5).

-

Yield Expectation: 60-75% (Pale yellow oil or low-melting solid).

-

Step 3: Coupling with Piperazine ( )

Objective: Install the piperazine moiety.

Materials:

-

5-Chloro-3-butyl-1,2,4-thiadiazole (from Step 2)

-

Piperazine (Anhydrous) [CAS: 110-85-0]

-

Acetonitrile (MeCN) or Ethanol[6]

-

Potassium Carbonate (

)[10]

Procedure:

-

Reaction Setup:

-

Dissolve Piperazine (4 equiv, to prevent bis-substitution) in MeCN (10 vol).

-

Add

(1.5 equiv).[11] -

Add 5-Chloro-3-butyl-1,2,4-thiadiazole (1 equiv) dropwise at room temperature.

-

-

Execution:

-

Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The starting chloride should disappear.

-

-

Workup (Acid-Base Extraction):

-

Filter off inorganic salts (

, KCl) and concentrate the filtrate. -

Dissolve residue in DCM (50 mL).

-

Wash 1: Wash with water (remove excess piperazine).

-

Extraction: Extract the DCM layer with 1M HCl (2 x 30 mL). The product (basic amine) moves to the aqueous phase; neutral impurities stay in DCM.

-

Recovery: Basify the combined aqueous acidic extracts with 4M NaOH to pH > 12.

-

Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

-

Dry (

) and concentrate.

-

-

Final Purification:

-

If required, recrystallize the HCl salt (prepare by adding HCl/Ether) from Ethanol/Ether, or pass the free base through a short silica plug (DCM/MeOH/NH3 90:10:1).

-

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid/oil | Visual |

| Purity | > 95% | HPLC (254 nm) |

| MS (ESI) | [M+H]+ calc: 227.13, found: 227.1 ± 0.2 | LC-MS |

| 1H NMR | Characteristic butyl triplets (0.9 ppm), piperazine broad singlets (2.8-3.0, 3.5-3.7 ppm) | 400 MHz DMSO-d6 |

Expected NMR Signals (Free Base):

-

0.92 (t, 3H, Butyl-

-

1.35 (m, 2H, Butyl-

-

1.65 (m, 2H, Butyl-

-

2.65 (t, 2H, Butyl-

-

2.90 (m, 4H, Piperazine

-

3.50 (m, 4H, Piperazine

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Water in reaction (hydrolysis of imidate) | Use strictly anhydrous MeOH and dry HCl gas. |

| Step 2 "Runaway" | Exothermic reaction of sulfenyl chloride | Add reagent very slowly at < 0°C. Ensure efficient stirring. |

| Bis-substitution (Dimer) | Insufficient Piperazine excess | Use at least 4-5 equivalents of piperazine. |

| Product stuck in Aqueous | pH not high enough during extraction | Ensure pH > 12 when extracting back into organic phase. |

References

-

Goerdeler Synthesis (Core Chemistry): Goerdeler, J., & Sperling, W. (1957). Über die Herstellung von 5-Chlor-1,2,4-thiadiazolen. Chemische Berichte, 90(6), 892-901.

-

Pinner Reaction (Amidine Synthesis): Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Classic Reference). For modern application: Organic Syntheses, Coll. Vol. 1, p. 5 (1941).

-

Nucleophilic Substitution on Thiadiazoles: Castro, A., et al. (2008). Synthesis and biological evaluation of new 1,2,4-thiadiazole derivatives. Bioorganic & Medicinal Chemistry, 16(1), 495-510.

-

General Review of 1,2,4-Thiadiazoles: Kopylovich, M. N., et al. (2016). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2016(24), 4113-4129.

Sources

- 1. WO2007003280A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1h-imidazole-5-carbaldehydes - Google Patents [patents.google.com]

- 2. US3808270A - Process for producing trichloromethane sulfenyl chloride - Google Patents [patents.google.com]

- 3. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. WO2006076562A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride - Google Patents [patents.google.com]

- 8. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 9. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

in vitro antimicrobial assay methods for thiadiazole derivatives

Application Note: Optimized In Vitro Antimicrobial Assay Protocols for 1,3,4-Thiadiazole Derivatives

Introduction & Scope

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens. Its mechanism often involves the inhibition of cell wall synthesis or disruption of cell membranes. However, the inherent lipophilicity of these derivatives presents unique challenges in in vitro testing, particularly regarding solubility and precipitation in aqueous media.

This guide provides a rigorous, self-validating workflow for evaluating these compounds. It moves beyond basic screening to quantitative Pharmacodynamic (PD) profiling, essential for Investigational New Drug (IND) applications.

Key Challenges Addressed:

-

Solubility: Managing DMSO tolerance in bacterial cultures.

-

Visual Interference: Overcoming precipitation artifacts in MIC reading using redox indicators.

-

Quantification: Differentiating bactericidal vs. bacteriostatic activity.

Pre-Analytical Considerations: Compound Handling

Critical Causality: Thiadiazole derivatives often precipitate upon contact with Cation-Adjusted Mueller-Hinton Broth (CAMHB), masquerading as bacterial growth (turbidity). Proper solvent management is non-negotiable.

-

Solvent Selection: Dissolve neat compounds in 100% DMSO (Dimethyl Sulfoxide).

-

The "1% Rule": Most bacterial strains tolerate up to 1-2% DMSO. However, to ensure data integrity, aim for a final assay concentration of ≤1% DMSO .

-

Stock Preparation: Prepare a master stock at 100x the highest desired test concentration.

-

Example: To test from

down, prepare a stock at

-

Workflow Visualization: Compound Preparation

Figure 1: Critical path for hydrophobic compound preparation to minimize precipitation artifacts.

Protocol A: Quantitative Broth Microdilution (MIC)

This protocol aligns with CLSI M07-A10 and EUCAST standards but includes a Resazurin modification specifically to handle the optical opacity of thiadiazole precipitates.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: 0.5 McFarland Standard (

). -

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Media (Negative).

Step-by-Step Methodology

-

Inoculum Preparation:

-

Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

-

Suspend in saline to match 0.5 McFarland turbidity.

-

Dilution: Dilute this suspension 1:150 in CAMHB to achieve

.

-

-

Plate Setup (96-Well):

-

Rows A-H: Serial 2-fold dilutions of the Thiadiazole derivative.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

Volume: Add

of compound (2x conc) +

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at

for 16–20 hours (24h for MRSA).[2]

-

-

Readout (The Resazurin Modification):

-

Why? Visual turbidity is unreliable if the drug precipitates.

-

Add

of Resazurin solution to all wells.[3] -

Incubate for an additional 1–2 hours.

-

Interpretation:

-

Blue/Purple: No growth (Resazurin unchanged)

Inhibition . -

Pink/Colorless: Growth (Resazurin reduced to Resorufin)

Active Bacteria .

-

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.[4]

-

Visualizing the Plate Layout

Figure 2: Standardized plate layout ensuring internal solvent controls (Growth Control) are present to validate assay performance.

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

MIC data is static. To understand how your thiadiazole derivative acts over time, a Time-Kill assay is required.

Methodology

-

Preparation: Prepare tubes containing CAMHB with the drug at concentrations of 1x MIC and 4x MIC .

-

Inoculation: Inoculate with

. -

Sampling: Remove aliquots at

. -

Plating: Perform serial 10-fold dilutions in saline and plate

onto Mueller-Hinton Agar. -

Counting: Count colonies after 24h incubation.

Data Interpretation Table

| Parameter | Definition | Biological Implication |

| Bacteriostatic | Inhibits growth; requires host immune system to clear infection. | |

| Bactericidal | Actively kills bacteria; preferred for immunocompromised hosts. | |

| Regrowth | Initial decrease followed by increase at 24h. | Suggests instability of the thiadiazole or emergence of resistance. |

Data Analysis & Decision Logic

The following decision tree guides the interpretation of results, specifically addressing the "Skipped Well" phenomenon common with hydrophobic drugs (where a higher concentration precipitates and fails to kill, while a lower soluble concentration kills).

Figure 3: Logic flow for validating MIC results. "Skipped wells" are a hallmark of solubility failure in thiadiazole assays.

References

-

CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2] CLSI document M07-A10.[5][6] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.

-

EUCAST. Reading guide for broth microdilution. European Committee on Antimicrobial Susceptibility Testing; Version 4.0, 2022.

-

Sarker, S. D., et al. "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods 42.4 (2007): 321-324.

- Jussivirta, P., et al. "Solubility and bioactivity of 1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry (Contextual citation for thiadiazole solubility challenges).

Sources

- 1. youtube.com [youtube.com]

- 2. food.dtu.dk [food.dtu.dk]

- 3. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. standards.globalspec.com [standards.globalspec.com]

solvent selection for recrystallization of thiadiazolyl piperazines

Abstract & Strategic Overview

Thiadiazolyl piperazines represent a challenging class of pharmacophores in drug discovery, often serving as core scaffolds for antimicrobial and antipsychotic candidates. Their purification presents a unique "solubility paradox":

-

The 1,3,4-Thiadiazole core: Electron-deficient, rigid, and planar, favoring high lattice energy and poor solubility in non-polar solvents.

-

The Piperazine moiety: Flexible, basic (pKa ~9.8), and lipophilic, prone to "oiling out" and solvate formation.

This guide moves beyond standard "trial-and-error" screening. It provides a mechanistic approach to solvent selection, leveraging the basicity of the piperazine nitrogen to control crystallization kinetics and avoid the amorphous "oiling out" phase that plagues this specific chemical class.

Physicochemical Profiling & Solvent Logic

Before selecting a solvent, one must understand the intermolecular forces at play.[1]

| Molecular Feature | Impact on Crystallization | Recommended Solvent Strategy |

| Thiadiazole Sulfur | Increases lipophilicity; weak H-bond acceptor. | Requires polar organic solvents (EtOH, MeCN) to disrupt lattice. |

| Piperazine Nitrogen (N4) | Strong H-bond acceptor/donor; Basic center. | Risk: High solubility in alcohols leads to oiling. Opportunity: Target for salt formation (HCl, Maleate). |

| Flexible Linker | High entropic freedom; resists ordering. | Avoid rapid cooling.[2] Use high-boiling solvents (e.g., Toluene/DMF) only as co-solvents. |

The "Goldilocks" Zone

For the neutral free base, Ethanol (EtOH) and Acetonitrile (MeCN) are the primary candidates.

-

EtOH: Good solubility at boiling; moderate at RT. Risk:[3][4][5] Solvates are common.[5][6][7]

-

MeCN: Sharper solubility curve; less prone to H-bond solvates than alcohols.

-

Water: The universal anti-solvent for this class.

Protocol A: Neutral Entity Recrystallization (Binary Solvent System)

Objective: Purify the free base form without derivatization. Best For: Compounds with moderate impurities and melting points >120°C.

Reagents:

-

Solvent A (Dissolver): Ethanol (Absolute) or Acetonitrile.

-

Solvent B (Anti-solvent): Deionized Water.

Step-by-Step Workflow:

-

Saturation: Suspend the crude solid (1.0 g) in Solvent A (5 mL). Heat to reflux.

-

Titration: Add Solvent A dropwise via condenser until the solid just dissolves. Add 10% excess volume to prevent premature precipitation during filtration.

-

Hot Filtration: Filter through a pre-heated glass sinter (porosity 3) to remove insoluble mechanical impurities.

-

Nucleation Point: Return filtrate to reflux. Slowly add Solvent B (Water) dropwise until a persistent turbidity (cloudiness) is observed.[4]

-

Clarification: Add just enough Solvent A (approx. 0.5 - 1 mL) to clear the turbidity.

-

Controlled Cooling (Critical):

-

Wrap the flask in aluminum foil and a towel (insulation).

-

Allow to cool to Room Temperature (RT) undisturbed over 4–6 hours.

-

Note: Rapid cooling here will cause the piperazine tail to trap solvent, resulting in an oil.

-

-

Harvest: Filter the crystals and wash with a cold 1:1 mixture of Solvent A/B.

Protocol B: The "Salt-Switch" Technique (High Purity)

Objective: Overcome persistent "oiling out" by rigidifying the lattice via salt formation. Best For: Gummy residues, low-melting solids, or high-purity API requirements.

Mechanism: Protonating the piperazine nitrogen locks the flexible ring into a specific chair conformation, significantly increasing lattice energy and crystallization tendency.

Reagents:

-

Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).

-

Acid Source: 4M HCl in Dioxane or Maleic Acid (solid).

Step-by-Step Workflow:

-

Dissolution: Dissolve crude thiadiazolyl piperazine (1.0 g) in EtOAc (10 mL) at 40°C.

-

Acid Addition:

-

For HCl Salt: Add 1.1 equivalents of HCl/Dioxane dropwise.

-

For Maleate: Add 1.0 equivalent of solid Maleic acid; heat until dissolved.

-

-

Precipitation: The salt is usually less soluble in EtOAc and will precipitate almost immediately.

-

Digestion: Heat the slurry to mild reflux for 30 minutes. This "Ostwald Ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

-

Cooling & Isolation: Cool to RT, filter, and wash with cold EtOAc.

Decision Logic & Visualization

Figure 1: Solvent Selection Decision Tree

This logic gate determines the optimal path based on the crude material's behavior.

Caption: Decision matrix for selecting between binary solvent recrystallization and salt formation based on physical state and solubility.

Figure 2: Troubleshooting "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this chemistry. Use this loop to resolve it.

Caption: Kinetic control loop to resolve oiling out phenomena during cooling.

Data Summary: Solvent Compatibility Matrix

| Solvent System | Polarity Index | Suitability for Thiadiazolyl Piperazines | Notes |

| Ethanol / Water | High | Excellent | Standard starting point. High yield, moderate purity. |

| Acetonitrile | Medium-High | Good | Better impurity rejection than EtOH. Less solvate formation.[4][8][9] |

| DMSO / Water | Very High | Poor | Avoid if possible. Hard to dry; DMSO traps in the lattice. |

| EtOAc / Hexane | Low-Medium | Moderate | Good for very lipophilic derivatives. High risk of oiling out.[5] |

| IPA (for Salts) | Medium | Excellent | Best for HCl or Maleate salts. Produces free-flowing crystals. |

References

-

Al-Amin, M. et al. (2025). "1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure." MDPI Molecules. Link

-

BenchChem Technical Support. (2025). "Purification of Piperazine-Containing Compounds: Protocol 2." BenchChem Application Notes. Link

-

Mettler Toledo. (2024). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego / Mettler Toledo White Paper. Link

-

University of Rochester. (2024). "Reagents & Solvents: Common Solvents for Recrystallization of Nitrogen Heterocycles." Department of Chemistry Guidelines. Link

-

Dai, X.L. et al. (2024).[10] "A Novel Cocrystal of Daidzein with Piperazine to Optimize Solubility." European Journal of Pharmaceutical Sciences. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine

Welcome to the technical support guide for 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming solubility challenges with this compound in aqueous media. This guide offers a series of troubleshooting strategies and frequently asked questions, grounded in established scientific principles, to facilitate your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: What are the primary factors contributing to the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is likely due to a combination of its molecular structure: the hydrophobic butyl group and the heterocyclic 1,2,4-thiadiazole ring system. While the piperazine moiety offers some potential for protonation and increased solubility in acidic conditions, the overall lipophilicity of the molecule can hinder its dissolution in water.

Q2: What is the predicted pKa of this compound and how does it influence solubility?

A2: The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values for piperazine itself are approximately 9.8 and 5.7.[1] The specific pKa values for this compound would need to be experimentally determined but are expected to be in a similar range. The pKa is critical because it dictates the pH at which the molecule becomes ionized. The ionized form of a drug is generally more water-soluble than the neutral form.[2][3] Therefore, adjusting the pH of the aqueous medium to below the higher pKa value should enhance solubility.

Q3: Are there any initial, simple steps I can take to improve the solubility of this compound for preliminary in vitro experiments?

A3: Yes, for initial screening purposes, you can try the following:

-

pH Adjustment: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-6). This will promote protonation of the piperazine ring and should increase solubility.[2]

-

Co-solvents: Prepare a stock solution in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG) 300, and then dilute it into your aqueous experimental medium.[4][5] Be mindful of the final solvent concentration to avoid toxicity in cellular assays.

II. Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting strategies with step-by-step protocols to systematically address and improve the aqueous solubility of this compound.

Strategy 1: pH-Dependent Solubility Optimization

Scientific Rationale: As an ionizable compound with a basic piperazine moiety, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[2][6] By lowering the pH, the equilibrium will shift towards the protonated, more soluble form of the molecule. The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile.[2][7]

Experimental Protocol: pH-Solubility Profiling

-

Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

-

Equilibrate excess compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Shake and incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate solid and liquid phases: Centrifuge or filter the samples to remove the undissolved solid.

-

Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

-

Plot the data: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

Expected Outcome: A significant increase in solubility should be observed at lower pH values.

Logical Relationship: pH and Ionization

Caption: Effect of low pH on the solubility of this compound.

Strategy 2: Cosolvency

Scientific Rationale: Cosolvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium.[4][5][8] This technique is effective for lipophilic compounds.[9]

Experimental Protocol: Cosolvent Screening

-

Select cosolvents: Choose a panel of pharmaceutically acceptable cosolvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin.[5]

-

Prepare cosolvent-water mixtures: Create a series of binary solvent systems with varying percentages of the cosolvent in water (e.g., 10%, 20%, 30%, 40% v/v).

-

Determine solubility: Measure the solubility of this compound in each cosolvent mixture using the equilibrium solubility method described in Strategy 1.

-

Analyze the results: Plot the solubility of the compound as a function of the cosolvent concentration to identify the most effective cosolvent and the optimal concentration range.

Data Presentation: Expected Solubility Enhancement with Cosolvents

| Cosolvent | 10% (v/v) | 20% (v/v) | 30% (v/v) | 40% (v/v) |

| Ethanol | >5-fold increase | >10-fold increase | >20-fold increase | >50-fold increase |

| Propylene Glycol | >3-fold increase | >8-fold increase | >15-fold increase | >30-fold increase |

| PEG 400 | >4-fold increase | >12-fold increase | >25-fold increase | >60-fold increase |

Note: The values in this table are hypothetical and represent the expected trend of solubility enhancement.

Strategy 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic parts of the guest molecule and increasing its apparent water solubility.[10][11][13]

Experimental Protocol: Cyclodextrin Inclusion Complexation

-

Choose cyclodextrins: Select common cyclodextrins such as β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[14]

-

Prepare aqueous cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

-

Phase solubility study: Add an excess of this compound to each cyclodextrin solution and determine the solubility as described previously.

-

Plot and analyze: Plot the drug solubility against the cyclodextrin concentration. A linear relationship (AL-type phase solubility diagram) suggests the formation of a 1:1 inclusion complex.[12]

-

Preparation of the complex (Kneading Method):

-

Triturate the drug with the selected cyclodextrin in a mortar.

-

Add a small amount of a water-alcohol mixture to form a paste.

-

Knead the paste for a specified time (e.g., 45-60 minutes).

-

Dry the resulting product to obtain the inclusion complex powder.[10]

-

Experimental Workflow: Cyclodextrin Complexation

Sources

- 1. uregina.ca [uregina.ca]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. wjbphs.com [wjbphs.com]

- 5. Cosolvent - Wikipedia [en.wikipedia.org]

- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. ijmsdr.org [ijmsdr.org]

- 10. humapub.com [humapub.com]

- 11. touroscholar.touro.edu [touroscholar.touro.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfachemic.com [alfachemic.com]

purification strategies for oily thiadiazole amine derivatives

Technical Support Center: Purification of Oily Thiadiazole Amine Derivatives

Subject: Troubleshooting "Greasy" Intermediates & Oiling-Out Phenomena Ticket ID: TDA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Thiadiazole amine derivatives are notorious for "oiling out"—separating as a viscous liquid rather than a crystalline solid.[1] This behavior stems from the competition between the molecule's polar heterocyclic core (which wants to crystallize) and flexible alkyl/aryl substituents (which favor the amorphous/liquid state). Furthermore, the basic amine moiety interacts with silanol groups on silica, leading to streaking and poor separation.

This guide provides three tiered strategies to resolve these issues: Thermodynamic Control (Crystallization) , Chromatographic Optimization , and Chemical Modification (Salt Formation) .

Module 1: The "Oiling Out" Phenomenon (Crystallization)[1][2]

The Problem: Upon cooling, your product separates as a second liquid phase (oil droplets) at the bottom of the flask instead of forming crystals. This "oil" traps impurities and solvent.[1][2]

Mechanism: You have hit a Liquid-Liquid Phase Separation (LLPS) boundary before reaching the solubility curve (Solid-Liquid). This is a metastable state.

Protocol A: The "Re-Dissolve and Seed" Technique

-

Re-heat: Heat the mixture until the oil phase re-dissolves completely into a homogeneous solution.

-

Solvent Adjustment: Add a small volume (5-10%) of a "better" solvent (e.g., if using Ethanol/Water, add more Ethanol). Why? This shifts the phase diagram to avoid the LLPS region.

-

Controlled Cooling: Turn off the heat source but leave the flask in the oil bath/block to cool slowly to room temperature. Do not plunge into ice immediately.

-

Seeding: Once the solution reaches room temperature, add a single seed crystal of the pure product (if available) or scratch the inner glass surface with a glass rod.

-

Tip: If you have no seed, dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod to form a micro-film of solid, then re-insert.

-

Protocol B: Trituration (The Physical Force Method)

If the oil persists after solvent removal:

-

Evaporate the crude oil to dryness under high vacuum to remove all trace solvents.

-

Add a non-solvent (typically n-Pentane , Hexane , or Diethyl Ether ).

-

Sonicate the flask for 10–15 minutes.

-

The mechanical energy often forces the oil to organize into a solid lattice.

Data Table 1: Recommended Solvent Systems for Thiadiazoles

| Method | Solvent Pair | Ratio (v/v) | Notes |

|---|---|---|---|

| Recrystallization | Ethanol / Water | 9:1 to 7:3 | Standard for polar thiadiazoles. |

| Recrystallization | Benzene / Chloroform | 8:2 | Good for highly aromatic derivatives [1]. |

| Trituration | DCM / Hexane | N/A | Dissolve in min. DCM, crash out with Hexane. |

Module 2: Chromatographic Rescue (Flash Column)

The Problem: The amine group interacts with acidic silanols on the silica gel, causing "streaking" (tailing) and broad peaks that co-elute with impurities.

Protocol: Basified Silica Gel

You must neutralize the silica's acidity to allow the amine to elute as a sharp band.

-

The Modifier: Add 1% to 5% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase.

-

The Pre-Wash (Critical Step): Before loading your sample, flush the column with 2 column volumes (CV) of the mobile phase containing the base. This "caps" the active silanol sites.

-

Solvent Systems:

-

Non-Polar: Hexane : Ethyl Acetate : Et3N (70 : 29 : 1)

-

Polar: DCM : Methanol : NH4OH (90 : 9 : 1) – The "Magic Mixture" for stubborn amines.

-

Technical Note: Thiadiazoles are less basic than aliphatic amines due to aromatic delocalization, but they still possess lone pairs that can hydrogen bond with silica. The basic modifier disrupts this interaction [2].[3]

Module 3: Chemical Modification (The "Silver Bullet")

The Problem: The oil is too impure to crystallize, and chromatography is failing to separate close-running byproducts.

Strategy: Convert the oily free base into a crystalline salt. Salts have much higher lattice energies and crystallize readily. You can then purify the salt and revert to the free base.

Workflow Diagram: Salt Formation Strategy

Caption: Logic flow for converting intractable oils into purifiable crystalline salts.

Protocol: Oxalate/HCl Salt Formation

-

Dissolution: Dissolve 1g of crude oil in 10 mL of dry Diethyl Ether or Acetone.

-

Acidification:

-

Option A (HCl): Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise.

-

Option B (Oxalate): Add a saturated solution of Oxalic Acid in acetone. Oxalates often form beautiful, non-hygroscopic needles.

-

-

Precipitation: The salt should precipitate immediately. Cool on ice for 30 mins.

-

Filtration: Filter the solid salt. Wash with cold ether.

-

Regeneration (Free-Basing):

Frequently Asked Questions (FAQs)

Q1: My thiadiazole decomposes on the silica column. The spot disappears! A: Thiadiazoles can be acid-sensitive, especially if they contain hydrazone linkages. Standard silica is slightly acidic (pH 5-6).

-

Fix: Use Neutral Alumina (Grade III) instead of silica. Alternatively, use the "Basified Silica" protocol (Module 2) to neutralize the acidity.

Q2: I tried recrystallizing from Ethanol, but I got a "milky" emulsion. A: This is the "Oiling Out" limit. You used too much water or cooled too fast.

-

Fix: Re-heat to clarity. Add drops of Ethanol until the solution stays clear at a slightly lower temperature. Let it cool undisturbed wrapped in a towel to slow the thermal gradient.

Q3: Which acid is best for salt formation? A:

-

HCl: Standard, but salts can be hygroscopic (absorb water and turn to goo).

-

Oxalic Acid: Excellent for forming crystalline solids; usually non-hygroscopic.

-

Picric Acid: Historical gold standard for amines, but explosive hazards make it a last resort.

References

-

Synthesis and characterisation of some thiadiazole derivatives. (2024). Wisdom Library. Retrieved from [Link]

-

Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Kokovina, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159.[6] Retrieved from [Link]

-

Opsomath. (2011).[2] Discussion on "Oiling Out" phenomena. Reddit r/Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Isomers: Unveiling the Nuances of Biological Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the five-membered thiadiazole ring system, characterized by one sulfur and two nitrogen atoms, stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] While four isomers of thiadiazole exist, the 1,2,4- and 1,3,4-thiadiazoles have garnered the most significant attention from the scientific community.[2][3][4] Their widespread biological activities—spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties—make them privileged structures in the design of novel therapeutic agents.[3][5][6][7]

The seemingly subtle difference in the arrangement of heteroatoms between the 1,2,4- and 1,3,4-isomers gives rise to distinct electronic and steric properties. These differences profoundly influence how derivative molecules interact with biological targets, leading to significant variations in potency and selectivity. This guide provides an in-depth, objective comparison of the biological potencies of these two critical thiadiazole isomers, supported by experimental data, to inform rational drug design and guide future research.

Structural and Physicochemical Distinctions

The core distinction between the two isomers lies in the relative positions of the sulfur and two nitrogen atoms within the five-membered ring.

Caption: Isomeric structures of 1,2,4-thiadiazole and 1,3,4-thiadiazole rings.

This structural variance impacts the molecule's electronic distribution and hydrogen bonding capacity. The 1,3,4-thiadiazole ring, in particular, is noted for its mesoionic character, which can enhance its ability to cross cellular membranes and interact with biological targets, a property that may contribute to its broad bioactivity.[1][8] Furthermore, the 1,3,4-thiadiazole nucleus is often considered a bioisosteric replacement for pyrimidine and oxadiazole moieties, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][9][10]

Comparative Biological Potency: A Data-Driven Analysis

While both isomers are pharmacologically significant, the volume of research and reported high-potency derivatives appear skewed towards the 1,3,4-thiadiazole scaffold.[7][11] The following sections dissect their comparative performance across key therapeutic areas.

Anticancer Activity

Both isomers have been extensively explored as anticancer agents.[1] The 2-amino-1,3,4-thiadiazole structure is a particularly promising foundation for developing compounds with antitumor properties.[12] The anticancer effect is often enhanced by introducing an aromatic ring at the 5-position of the 1,3,4-thiadiazole core.[12]